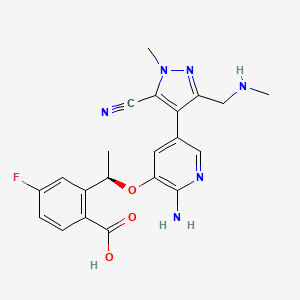

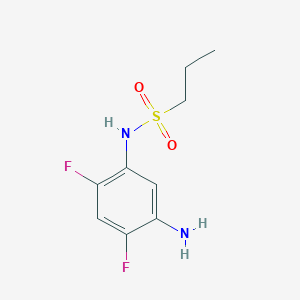

N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide

説明

科学的研究の応用

Biocatalysis in Drug Metabolism

One notable application is in biocatalysis for drug metabolism. Zmijewski et al. (2006) explored using Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating a microbial-based system's utility in drug metabolism studies. This approach supports full structure characterization of metabolites by NMR, showcasing the compound's role in understanding drug metabolites' structure and function (Zmijewski et al., 2006).

Advanced Materials for Fuel Cells

Another application is in the development of materials for fuel cells. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming for use in fuel-cell membranes. Their study demonstrated the polymers' high proton conductivity and mechanical properties, indicating the potential of sulfonamide derivatives in enhancing fuel cell technology (Bae, Miyatake, & Watanabe, 2009).

Cationic Cyclisation in Organic Synthesis

In organic synthesis, sulfonamides have been utilized as novel terminators of cationic cyclisations. Haskins and Knight (2002) reported that trifluoromethanesulfonic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This illustrates the compound's utility in synthetic organic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).

Antiviral Activity

Additionally, Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to explore their antiviral activity. This study highlights the role of sulfonamide derivatives in the development of antiviral compounds, showcasing their potential in medical chemistry (Chen et al., 2010).

High-Performance Polymers

Guan et al. (2014) synthesized novel soluble polyimides from diamine monomers, including sulfonamide derivatives, for high-performance applications. The resulting polymers exhibited good solubility, flexibility, and outstanding mechanical and dielectric properties, demonstrating sulfonamide derivatives' significance in creating advanced materials for electronic applications (Guan et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It’s important to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use it only outdoors or in a well-ventilated area . In case of inadequate ventilation, wear respiratory protection . If swallowed, inhaled, or in contact with eyes or clothing, immediately call a poison center or doctor/physician .

作用機序

Mode of Action

Without specific information on the targets of N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide, it’s challenging to describe its precise mode of action. Sulfonamides generally act as competitive inhibitors in various biochemical reactions .

Biochemical Pathways

Given the general mechanism of sulfonamides, it could potentially interfere with the folic acid metabolism cycle .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The effects would depend on the specific targets and pathways it affects .

特性

IUPAC Name |

N-(5-amino-2,4-difluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2S/c1-2-3-16(14,15)13-9-5-8(12)6(10)4-7(9)11/h4-5,13H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYLFPBFHWHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=C(C(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

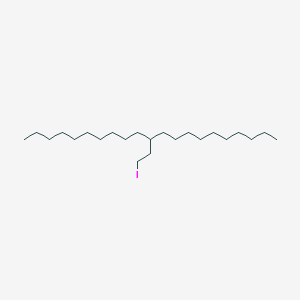

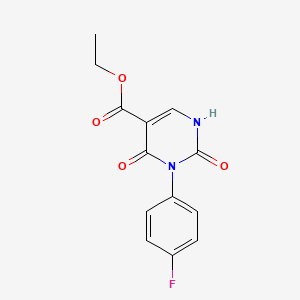

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)